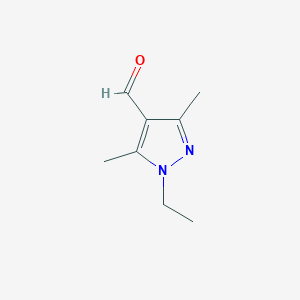

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-4-10-7(3)8(5-11)6(2)9-10/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKOKWXOWTVYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390119 | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701911-46-8 | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

An In-Depth Technical Guide to the Physical Properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

This compound, with CAS Number 701911-46-8, is a substituted pyrazole derivative that serves as a crucial building block in medicinal chemistry and materials science.[1][2] The pyrazole ring is a privileged scaffold in drug discovery, with compounds containing this moiety exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The presence of an aldehyde functional group at the 4-position and ethyl and methyl substituents on the ring provides a versatile platform for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.[1][3]

This guide provides a comprehensive overview of the known physical properties of this compound, details standard protocols for their experimental determination, and offers insights into its handling and storage. The information presented is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical characteristics for its effective application in research and development.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application, from predicting its behavior in a reaction vessel to its formulation into a final product. The physical state, boiling point, density, and solubility dictate experimental design, purification strategies, and potential bioavailability.

Molecular Structure and Identity

-

Molecular Formula: C₈H₁₂N₂O[2]

-

IUPAC Name: 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde[2]

-

CAS Number: 701911-46-8[2]

-

Appearance: Typically supplied as a liquid.[4]

Summary of Physical Properties

The quantitative physical properties of this compound are summarized below. It is critical for researchers to note the discrepancies in reported values across different suppliers and literature, which may arise from variations in measurement conditions or sample purity.

| Property | Reported Value | Source(s) |

| Boiling Point | 179.3°C at 760 mmHg | [1] |

| 255°C at 760 mmHg | [4] | |

| 142°C at 30 Torr | [5] | |

| Density | ~0.96 g/cm³ | [1] |

| 1.06 ± 0.1 g/cm³ (at 20°C) | [5] | |

| Flash Point | 62.2°C | [1] |

| 108.0 ± 25.9°C | [5] | |

| Refractive Index | 1.5176 (at 20°C, 589.3 nm) | [5] |

| Vapor Pressure | 0.0167 mmHg at 25°C | [5] |

| Solubility | Reported as very soluble in various solvents. | [1] |

Insight for the Researcher: The significant variations in reported boiling points (179.3°C vs. 255°C at standard pressure) underscore the importance of empirical verification.[1][4] Such differences can stem from the purity of the material, with trace impurities potentially altering colligative properties. The boiling point of 142°C at a reduced pressure of 30 Torr is a valuable data point for purification via vacuum distillation, a common technique for compounds with high boiling points to prevent thermal decomposition.[5]

Part 2: Spectral Characterization

While a comprehensive spectral database for this specific compound is not publicly aggregated, data can be inferred from synthesis literature and analysis of related pyrazole structures. Spectral analysis is non-negotiable for confirming the identity and purity of a starting material or synthesized intermediate.

-

¹H NMR Spectroscopy: A publication detailing the synthesis of this compound reports the following proton NMR signals (in acetone-d₆): δ 1.18 (t, 3H, CH₂CH₃ ), 2.51 (s, 3H, 3-CH₃ ), 2.59 (s, 3H, 5-CH₃ ), 4.14 (q, 2H, CH₂ CH₃), 9.89 (s, 1H, CHO ).[3] The distinct signals for the ethyl group (a triplet and a quartet), two methyl singlets, and the downfield aldehyde proton singlet are characteristic features to look for.

-

Infrared (IR) Spectroscopy: The same source reports a strong absorption band at 1670 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde functional group.[3]

-

Mass Spectrometry (MS): The predicted monoisotopic mass is 152.09496 Da.[6] High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition, providing a crucial quality control checkpoint.

Part 3: Experimental Protocols for Physical Property Determination

To ensure data reliability and reproducibility, standardized experimental protocols must be followed. The following sections detail the methodologies for determining key physical properties for a liquid compound like this compound.

Protocol 1: Boiling Point Determination (Micro-scale)

Causality: For novel or expensive compounds available in small quantities, a micro-scale boiling point determination (Siwoloboff method) is efficient and minimizes waste. This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure. This is visually confirmed when a continuous stream of bubbles emerges from a submerged capillary.

Methodology:

-

Preparation: Attach a small test tube (e.g., 10 x 75 mm) containing 0.5 mL of the sample to a thermometer using a rubber band or wire.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the sample liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., silicone oil) ensuring the sample is below the oil level.

-

Observation: Heat the bath slowly (1-2°C per minute) while stirring. Observe the capillary. A slow stream of bubbles will begin to emerge as the entrapped air expands.

-

Boiling Point Identification: As the temperature approaches the boiling point, the rate of bubbling will increase significantly to a rapid, continuous stream.

-

Confirmation: Remove the heat source. The bubbling will slow and stop. The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.

-

Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a pressure correction must be applied to normalize the observed boiling point.

Caption: Workflow for micro-scale boiling point determination.

Protocol 2: Density Determination

Causality: Density is a fundamental property reflecting the mass of a substance per unit volume. It is essential for converting between mass and volume, which is critical for reaction stoichiometry and formulation. A pycnometer or a specific gravity bottle provides a highly accurate means of measurement by precisely determining the volume of a given mass of the liquid.

Methodology:

-

Pycnometer Preparation: Clean and thoroughly dry a pycnometer of a known volume (e.g., 5 or 10 mL).

-

Tare Weight: Accurately weigh the empty, dry pycnometer (m₁).

-

Sample Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary.

-

Equilibration & Weighing: Equilibrate the filled pycnometer to a constant temperature (e.g., 20°C) in a water bath. Carefully dry the exterior and weigh the filled pycnometer (m₂).

-

Calibration: Empty and clean the pycnometer. Fill it with deionized water, equilibrate to the same temperature, dry the exterior, and weigh again (m₃).

-

Calculation:

-

Mass of the sample = m₂ - m₁

-

Mass of water = m₃ - m₁

-

Density of the sample (ρ_sample) = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

-

Where ρ_water is the known density of water at the measurement temperature (e.g., 0.9982 g/cm³ at 20°C).

-

Protocol 3: Qualitative Solubility Assessment

Causality: In drug development, solubility is a critical determinant of bioavailability. A preliminary assessment across a range of solvents with varying polarities provides insight into the compound's dissolution characteristics, guiding choices for reaction media, purification solvents, and formulation excipients.

Methodology:

-

Solvent Panel Selection: Prepare a panel of common laboratory solvents representing a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: In a series of small, labeled test tubes, add approximately 10 mg of the compound to each.

-

Solvent Addition: Add the first solvent (e.g., water) dropwise, up to 1 mL, vortexing or shaking after each addition.

-

Observation & Classification: Observe the mixture.

-

Soluble: The compound dissolves completely to form a clear solution.

-

Partially Soluble: Some of the compound dissolves, but solid remains.

-

Insoluble: The compound does not appear to dissolve at all.

-

-

Repeat: Repeat the process for each solvent in the panel.

-

Reporting: Report the results qualitatively (e.g., "Soluble in ethanol and dichloromethane; insoluble in water and hexane").

Caption: Workflow for qualitative solubility screening.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Based on available safety data sheets, this compound requires careful handling.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[4] It may also cause skin, eye, and respiratory irritation.[7][8] The GHS07 pictogram (exclamation mark) and the "Warning" signal word are associated with this chemical.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[7][8]

-

Handling: Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperatures vary by supplier, with ranges of 2-8°C or 4°C being common.[4] Storing under an inert atmosphere is also recommended to maintain stability.[1]

Conclusion

This compound is a valuable heterocyclic building block with a defined set of physical properties that are crucial for its application in synthesis and drug discovery. While key data such as molecular weight and formula are well-established, researchers must be vigilant about inconsistencies in reported experimental values like boiling point and take an empirical approach to verification. The protocols and safety information provided in this guide serve as a foundational framework for the effective and safe utilization of this versatile compound in advancing scientific research.

References

- Smolecule. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- ChemBK. (2024). This compound.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE.

- PubChem. (n.d.). This compound | C8H12N2O | CID 3157461.

- Potapov, A. S., et al. (2014). Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde), and Schiff Bases Derived Therefrom. ResearchGate.

- CymitQuimica. (2024). Safety Data Sheet.

- PubChemLite. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound (Chinese).

Sources

- 1. Buy this compound | 701911-46-8 [smolecule.com]

- 2. This compound | C8H12N2O | CID 3157461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 701911-46-8 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

1H NMR spectrum of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predicted spectral parameters based on extensive analysis of analogous structures, and detailed protocols for sample preparation and spectral acquisition. By integrating foundational NMR principles with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this and related heterocyclic compounds.

Introduction: The Structural Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and applications as ligands, dyes, and agrochemicals.[1][2][3] The specific compound, this compound, encapsulates a unique substitution pattern that gives rise to a distinct and informative ¹H NMR spectrum. The presence of an N-ethyl group, two methyl groups at positions 3 and 5, and a formyl group at position 4 on the pyrazole ring creates a molecule with several non-equivalent proton environments. Understanding the ¹H NMR spectrum is therefore paramount for confirming its synthesis, assessing its purity, and studying its conformational dynamics.

The formylation of the pyrazole ring, likely achieved through a Vilsmeier-Haack reaction, introduces an electron-withdrawing aldehyde group that significantly influences the electronic environment of the heterocyclic ring and, consequently, the chemical shifts of the ring- and substituent-protons.[4][5][6][7][8] This guide will dissect these influences to provide a clear and predictive understanding of the molecule's spectral features.

Foundational Principles: Decoding the ¹H NMR Spectrum

A ¹H NMR spectrum provides a wealth of information about a molecule's structure through four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[6][9][10]

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[6]

-

Integration: The area under each signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[6]

-

Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., a singlet, doublet, triplet). The N+1 rule is a useful guide, where N is the number of equivalent neighboring protons.[6]

-

Coupling Constant (J): The distance between the lines in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.

The interplay of these parameters for this compound will be explored in detail in the spectral analysis section.

Experimental Protocol: Acquiring a High-Resolution Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with different solubility profiles, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that solvent choice can influence chemical shifts.

-

Concentration: For a standard high-field NMR spectrometer (400 MHz or higher), a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2]

-

Internal Standard: While modern spectrometers can use the residual solvent peak as a reference, the addition of a small amount of an internal standard, such as tetramethylsilane (TMS), ensures accurate chemical shift calibration (δ = 0.00 ppm).[9][10]

-

Filtration: To ensure a homogeneous magnetic field and prevent signal distortion, filter the sample solution into the NMR tube through a pipette plugged with glass wool to remove any particulate matter.

NMR Instrument Parameters

The following is a representative set of acquisition parameters for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | A standard single-pulse experiment (e.g., 'zg30') | Provides a quantitative 1D proton spectrum. |

| Spectral Width | 0 - 12 ppm | Encompasses the typical chemical shift range for organic molecules. |

| Acquisition Time | 2 - 4 seconds | Ensures good digital resolution. |

| Relaxation Delay | 1 - 5 seconds | Allows for full relaxation of protons between scans for accurate integration. |

| Number of Scans | 8 - 16 | Sufficient for good signal-to-noise ratio with the recommended sample concentration. |

Spectral Analysis: this compound

While an experimentally recorded spectrum for this specific molecule is not publicly available, a highly accurate prediction of the ¹H NMR spectrum can be constructed based on the analysis of closely related pyrazole derivatives.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, integration values, and coupling constants for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CHO | 9.8 - 10.2 | Singlet (s) | 1H | - |

| N-CH₂-CH₃ | 4.1 - 4.4 | Quartet (q) | 2H | ~7.2 |

| C₅-CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | - |

| C₃-CH₃ | 2.4 - 2.7 | Singlet (s) | 3H | - |

| N-CH₂-CH₃ | 1.3 - 1.6 | Triplet (t) | 3H | ~7.2 |

Rationale for Assignments

The predicted chemical shifts are based on the electronic effects of the substituents on the pyrazole ring.

Figure 1: A conceptual diagram illustrating the relationship between the molecular structure of this compound and its predicted ¹H NMR signals, highlighting the electronic influences of the substituents.

-

Aldehyde Proton (CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. This results in a signal appearing far downfield, typically in the range of 9.8-10.2 ppm. As it has no neighboring protons, it appears as a sharp singlet.

-

N-Ethyl Protons (N-CH₂-CH₃ and N-CH₂-CH₃):

-

The methylene protons (N-CH₂) are directly attached to a nitrogen atom within the aromatic pyrazole ring, placing them in a deshielded environment. Their signal is predicted to be a quartet in the 4.1-4.4 ppm region due to coupling with the three protons of the adjacent methyl group (3+1=4 lines).

-

The methyl protons (N-CH₂-CH₃) are in a more shielded, aliphatic environment, and their signal is expected to be a triplet around 1.3-1.6 ppm due to coupling with the two protons of the adjacent methylene group (2+1=3 lines). The coupling constant for both the quartet and the triplet will be identical, approximately 7.2 Hz.

-

-

C₃ and C₅ Methyl Protons (C₃-CH₃ and C₅-CH₃): These two methyl groups are attached to the pyrazole ring and are chemically non-equivalent.

-

The C₅-CH₃ is adjacent to the electron-withdrawing aldehyde group at C₄ and the N-ethyl group at N₁.

-

The C₃-CH₃ is adjacent to the other ring nitrogen.

-

The aldehyde group at C4 will exert a deshielding effect on both methyl groups, with a potentially stronger effect on the C₅-CH₃ due to proximity. Therefore, the C₅-CH₃ is predicted to be slightly downfield of the C₃-CH₃. Both will appear as sharp singlets as there are no adjacent protons to couple with.

-

Advanced Considerations and 2D NMR

For unambiguous assignment, especially in more complex derivatives, 2D NMR techniques are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached, confirming the assignments of the methyl and ethyl protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. For instance, the aldehyde proton would show a correlation to C4 and C5, and the N-CH₂ protons would show correlations to N1, C5, and the ethyl methyl carbon.

Figure 2: A typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Through a detailed analysis of chemical shifts, integration, and multiplicity, a complete assignment of all proton signals can be confidently predicted. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize ¹H NMR in the characterization of this and other substituted pyrazole derivatives, thereby supporting advancements in medicinal chemistry and related scientific fields.

References

- Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. (2011). Magnetic Resonance in Chemistry, 49(8), 537-542. [Link]

- The ¹H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(8), 637-640. [Link]

- SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (2003). Oriental Journal of Chemistry.

- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul

- Synthesis of Pyrazole Compounds by Using Sonication Method. (2019). Asian Journal of Research in Chemistry.

- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul

- ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole.

- NMR Database for Faster Structural D

- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

- CASCADE - Colorado St

- NMR Predictor Guide: Which Type Is Best for You? Chemaxon. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Predict 1H proton NMR spectra. NMRDB.org. [Link]

- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W

- Vilsmeier–Haack reaction. Wikipedia. [Link]

- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

- 701911-46-8 this compound. ChemSigma. [Link]

- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry, 82(15), 8199-8206. [Link]

- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015).

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- ethyl 3,5-dimethyl-1H-pyrazole-4-carboxyl

- Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].

- This compound. PubChem. [Link]

- 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl-. SIELC Technologies. [Link]

- The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals.

- Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. [Link]

- This compound. PubChemLite. [Link]

- Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

- 9. preprints.org [preprints.org]

- 10. 701911-46-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Given the absence of publicly available experimental spectra, this document presents a robust, predicted ¹³C NMR dataset grounded in established spectroscopic principles and comparative analysis with structurally related pyrazole derivatives.[2][3][4] We delineate a detailed, field-proven experimental protocol for the acquisition of high-quality ¹³C NMR spectra, explaining the rationale behind each step to ensure reproducibility and data integrity. Furthermore, a thorough, atom-by-atom assignment of the predicted chemical shifts is provided, correlating the electronic environment of each carbon nucleus with its expected resonance frequency. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding and practical framework for the structural elucidation of this and similar pyrazole-based molecules using ¹³C NMR spectroscopy.

Introduction: The Significance of Structural Elucidation

This compound (Molecular Formula: C₈H₁₂N₂O) belongs to the pyrazole class of heterocyclic compounds.[1][5] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[6] Precise and unambiguous structural characterization is therefore a cornerstone of synthesis, quality control, and regulatory submission in the development of novel chemical entities.

Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight into the carbon skeleton of an organic molecule.[7] Each unique carbon atom in a distinct chemical environment produces a discrete signal, providing a direct map of the molecule's carbon framework.[8][9] The chemical shift of each signal is exquisitely sensitive to factors such as hybridization, substituent effects, and aromaticity, making ¹³C NMR an indispensable tool for confirming molecular identity and purity.[10]

This guide provides the necessary theoretical and practical framework to obtain and interpret the ¹³C NMR spectrum of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering scheme is applied to the carbon skeleton of the target molecule. The diagram below illustrates this numbering convention, which will be used for all spectral assignments throughout this guide.

Sources

- 1. Buy this compound | 701911-46-8 [smolecule.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. C-13 NMR Spectroscopy | PPTX [slideshare.net]

Mass spectrometry of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical synthesis.[1] Lacking published mass spectra for this specific molecule, this document leverages first-principle fragmentation theory and established patterns for related pyrazoles and aldehydes to construct a predictive analytical framework.[2][3] We detail optimized experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The core of this guide focuses on the predicted fragmentation pathways under both hard (EI) and soft (ESI) ionization techniques, supported by detailed tables of expected fragments and explanatory diagrams. This work is intended to serve as a foundational resource for researchers in drug development and analytical science, enabling confident structural elucidation and method development for this compound and its analogues.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized for its diverse biological activities and applications as a synthetic building block.[4][5] Accurate structural characterization is paramount for its use in regulated industries. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight through the analysis of molecular fragmentation patterns.[6]

Physicochemical Properties & Molecular Structure

A precise understanding of the analyte's properties is the foundation of any analytical method development.

-

Molecular Formula: C₈H₁₂N₂O[10]

-

Molecular Weight (Average): 152.20 g/mol [11]

-

Monoisotopic Mass: 152.09496 Da[12]

-

Structure:

The calculated monoisotopic mass is the target value for high-resolution mass spectrometry (HRMS), which is critical for confirming the elemental composition of the parent molecule and its fragments.

Principles of Mass Spectrometric Analysis

The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature and extent of fragmentation.

Ionization Techniques: Rationale and Application

-

Electron Ionization (EI): This technique is typically coupled with Gas Chromatography (GC). A high-energy electron beam (standardized at 70 eV) bombards the analyte molecule, causing the ejection of an electron to form an energetically unstable radical cation (M•⁺).[8] This excess energy induces extensive and reproducible fragmentation, creating a "fingerprint" spectrum that is highly valuable for structural elucidation and library matching. Given the compound's predicted boiling point (approx. 255 °C), it is sufficiently volatile for GC-MS analysis.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly paired with Liquid Chromatography (LC). It generates ions by creating a fine spray of charged droplets from a solution, which then evaporate to yield intact protonated molecules ([M+H]⁺) or other adducts.[13] This method is ideal for confirming the molecular weight of the analyte. The true power of ESI is realized in tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented in a controlled manner via collision-induced dissociation (CID) to reveal structural details.[9][14]

Experimental Protocols

The following protocols are designed as starting points and should be optimized for the specific instrumentation used.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solutions (LC-MS): Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration range of 1 ng/mL to 1 µg/mL.

-

Working Solutions (GC-MS): Serially dilute the stock solution with methanol or ethyl acetate to a concentration range of 100 ng/mL to 10 µg/mL.

GC-MS (EI) Protocol

-

Instrumentation: Standard GC-MS system with an EI source.

-

GC Column: 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane column (or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: 80 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-250.

LC-MS/MS (ESI) Protocol

-

Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

LC Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan Range: m/z 50-250.

-

MS/MS: Isolate precursor ion (m/z 153.1) and apply a collision energy ramp (e.g., 10-40 eV) to generate a product ion spectrum.

Predicted Mass Spectra & Fragmentation Analysis

The following sections detail the predicted fragmentation pathways, which are essential for interpreting the resulting mass spectra.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M•⁺) at m/z 152 will be formed. Its subsequent fragmentation is predicted to follow several competing pathways governed by the stability of the resulting ions and radicals.[7] The pyrazole ring and its substituents offer multiple sites for cleavage.

Key Predicted EI Fragmentation Pathways:

-

α-Cleavage of the Aldehyde: Loss of the formyl radical (•CHO) is a characteristic fragmentation of aldehydes, leading to a stable pyrazole cation.[8][15] A less likely α-cleavage involves the loss of a hydrogen radical (•H).[16]

-

Cleavage of the N-Ethyl Group: A primary fragmentation will be the loss of a methyl radical (•CH₃) via cleavage of the C-C bond in the ethyl group, resulting in a resonance-stabilized ion. An alternative pathway is the loss of the entire ethyl group as a radical (•C₂H₅).

-

McLafferty-type Rearrangement: Loss of a neutral ethene molecule (C₂H₄) from the N-ethyl group is a highly favorable rearrangement process for N-alkyl heterocyclic compounds. This results in an even-electron ion at m/z 124.

-

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, although these pathways are often complex.[2][17]

Caption: Predicted EI fragmentation pathways for the molecular ion (m/z 152).

Table 1: Predicted Key Fragments in the EI Mass Spectrum

| m/z (Predicted) | Formula | Proposed Structure/Origin |

| 152 | C₈H₁₂N₂O•⁺ | Molecular Ion (M•⁺) |

| 151 | C₈H₁₁N₂O⁺ | [M-H]⁺: Loss of hydrogen radical from aldehyde |

| 137 | C₇H₉N₂O⁺ | [M-CH₃]⁺: Loss of methyl radical from N-ethyl group |

| 124 | C₆H₈N₂O•⁺ | [M-C₂H₄]•⁺: Loss of ethene via rearrangement |

| 123 | C₇H₉N₂⁺ | [M-CHO]⁺ or [M-C₂H₅]⁺: Isobaric ions from loss of formyl radical or ethyl radical |

Electrospray Ionization (ESI) MS/MS Fragmentation

In positive mode ESI, the molecule will readily protonate to form the [M+H]⁺ ion at m/z 153. The most likely sites of protonation are the N2 nitrogen of the pyrazole ring or the aldehyde oxygen. CID of this precursor ion will induce fragmentation, primarily through the loss of stable neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Pathways:

-

Loss of Ethene: The most dominant fragmentation is expected to be the loss of a neutral ethene molecule (C₂H₄) from the protonated N-ethyl group. This is a common and highly favored pathway for N-ethylated compounds under CID conditions.[13]

-

Loss of Water: If protonation occurs on the aldehyde oxygen, subsequent loss of a neutral water molecule (H₂O) is possible, though this may require rearrangement.

-

Loss of Carbon Monoxide: Following an initial fragmentation (e.g., loss of ethene), the resulting ion may lose carbon monoxide (CO) from the aldehyde group.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule (m/z 153).

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum

| Precursor m/z | Product m/z | Neutral Loss | Formula of Product Ion | Proposed Origin of Fragmentation |

| 153.1 | 125.1 | 28.0 (C₂H₄) | C₆H₉N₂O⁺ | Loss of ethene from the N-ethyl group |

| 153.1 | 97.1 | 56.0 (C₂H₄ + CO) | C₅H₉N₂⁺ | Sequential loss of ethene and carbon monoxide |

| 125.1 | 97.1 | 28.0 (CO) | C₅H₉N₂⁺ | Loss of carbon monoxide from the m/z 125 fragment |

Self-Validating Systems & Trustworthiness

To ensure the trustworthiness of the structural assignment, the proposed fragmentation pathways must be treated as hypotheses to be validated. A self-validating system incorporates multiple layers of confirmation:

-

High-Resolution Mass Measurement: The most critical step is to use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements for the parent ion and all major fragments. Comparing the measured mass to the calculated exact mass (within a <5 ppm error) confirms the elemental composition of each ion, providing strong evidence for the proposed fragmentation pathway.

-

Isotopic Pattern Matching: The observed isotopic pattern for an ion must match the theoretical pattern for its proposed elemental formula. This is particularly useful for confirming the number of carbon atoms.

-

Logical Consistency: Any proposed fragmentation must be mechanistically plausible and consistent with established principles of gas-phase ion chemistry.[7] For example, the loss of ethene from the N-ethyl group is a well-documented rearrangement.[13]

-

Comparative Analysis: If available, analyzing structurally similar compounds (e.g., the N-propyl or N-methyl analogue) can help confirm fragmentation patterns. A change in the N-alkyl group should produce predictable shifts in the m/z values of related fragments.

Conclusion

This guide establishes a robust analytical framework for the characterization of this compound using mass spectrometry. By detailing optimized protocols for both GC-MS (EI) and LC-MS/MS (ESI) and providing a predictive analysis of the fragmentation patterns, this document equips researchers with the necessary tools for confident identification and structural elucidation. The primary predicted fragmentations involve cleavage and rearrangement of the N-ethyl group and α-cleavage of the aldehyde moiety. The application of high-resolution mass spectrometry is emphasized as a crucial component of a self-validating workflow to confirm these proposed pathways, ensuring the highest degree of scientific integrity.

References

- Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. (n.d.). PubMed.

- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 23(2), 263-271.

- Mass spectrometry. (n.d.). University of Calgary.

- Davi, M., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-20.

- Liedtke, R. J., & Djerassi, C. (1969). Mass spectrometry in structural and stereochemical problems. CLXXXIII. A study of the electron impact induced fragmentation of aliphatic aldehydes. Journal of the American Chemical Society, 91(24), 6814–6821.

- Salem, M. A. I., et al. (2014). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical and Pharmaceutical Research, 6(1), 224-230.

- El-Emary, T. I., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.

- Mass spectral investigation of compounds 1 and 11-15. (n.d.). ResearchGate.

- ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes. YouTube.

- LibreTexts Chemistry. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

- Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure, 1205, 127625.

- Cyclic Compound Fragmentation Organic Mass Spec. (n.d.).

- Fragmentation Mechanisms. (n.d.). Michigan State University.

- Synthesis and Characterization of Some New Pyrazole Derivatives. (2018). International Journal of Scientific Research in Science and Technology, 4(8), 112-119.

- Fragmentation (mass spectrometry). (n.d.). In Wikipedia.

- Chander, C. P., et al. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Bioorganic & Medicinal Chemistry Letters, 22(4), 1647-1652.

- This compound. (n.d.). PubChemLite.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). ChemBK.

- Al-Youbi, A. O., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1051.

- Li, Y., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(19), 6598.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. article.sapub.org [article.sapub.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. This compound | C8H12N2O | CID 3157461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy this compound | 701911-46-8 [smolecule.com]

- 12. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 13. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

IR spectroscopy of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical underpinnings, a practical experimental protocol, and a detailed interpretation of the compound's infrared spectrum. By correlating specific vibrational modes with the distinct functional groups of the molecule—including the pyrazole ring, carbaldehyde, and alkyl substituents—this guide serves as an essential reference for the structural characterization and quality control of this and related heterocyclic compounds.

Introduction: The Molecule and the Method

This compound, with the molecular formula C₈H₁₂N₂O, is a substituted heterocyclic compound belonging to the pyrazole family[1][2]. Pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science, known to exhibit a wide range of biological activities[3][4]. The presence of a reactive carbaldehyde group at the 4-position makes this molecule a valuable intermediate for the synthesis of more complex chemical entities, often prepared via the Vilsmeier-Haack reaction[5][6].

Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating molecular structures. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," revealing the presence of specific functional groups. For a molecule like this compound, IR spectroscopy provides a rapid, non-destructive method to confirm its identity and purity by identifying the characteristic vibrations of its aldehyde, pyrazole, and alkyl moieties.

Molecular Structure and Key Vibrational Modes

The utility of IR spectroscopy lies in its ability to probe the functional groups within a molecule. The structure of this compound can be deconstructed into four key regions, each with its own set of characteristic IR absorptions.

-

The Carbaldehyde Group (-CHO): This is the most diagnostic functional group. It gives rise to two highly characteristic vibrations: a strong C=O stretching band and a distinctive C-H stretching doublet.

-

The Pyrazole Ring: As an aromatic heterocyclic system, the pyrazole ring exhibits a series of stretching and bending vibrations (C=N, C-N, C=C) in the fingerprint region of the spectrum.

-

Alkyl Substituents (Ethyl and Methyl): The ethyl (-CH₂CH₃) and methyl (-CH₃) groups contribute standard aliphatic C-H stretching and bending vibrations.

The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most significant IR absorptions.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol describes a standardized method for obtaining a high-quality FTIR spectrum using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This technique is ideal as it requires minimal sample preparation.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Invenio-R or similar)[7].

-

Diamond ATR Accessory.

-

Software for data acquisition and processing (e.g., OPUS 8.7)[7].

Procedure:

-

System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. Typically, 32 or 64 scans are co-added at a spectral resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio[7].

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, as this corrects for the depth-of-penetration variations inherent to the technique.

-

Use the peak-picking tool to identify and label the wavenumbers of significant absorption bands.

-

Spectral Interpretation: A Detailed Analysis

The infrared spectrum of this compound is predicted to show a series of distinct absorption bands. The interpretation below is based on established group frequencies and data from structurally similar compounds.

The Aldehyde Group Vibrations (The Most Diagnostic Region)

-

C=O Carbonyl Stretch: The C=O stretch in saturated aliphatic aldehydes typically appears in the 1740-1720 cm⁻¹ region[8]. However, when the aldehyde is conjugated to a double bond or an aromatic ring, electron delocalization weakens the C=O bond, lowering its vibrational frequency[9]. For this compound, the carbonyl is conjugated with the pyrazole ring. Therefore, a strong, sharp absorption is expected in the lower range of 1710-1665 cm⁻¹ [8][9][10]. For example, the related compound 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibits its C=O stretch at 1667 cm⁻¹[11].

-

Aldehydic C-H Stretch: This is another hallmark of an aldehyde. The C-H bond of the -CHO group gives rise to a pair of medium-intensity peaks between 2860-2700 cm⁻¹ [10][12]. This characteristic doubling is the result of Fermi Resonance , where the fundamental C-H stretching vibration interacts with the first overtone of the aldehydic C-H bending vibration (which appears near 1390 cm⁻¹)[13]. The result is two distinct peaks, typically one near 2830-2800 cm⁻¹ and a second, often more prominent peak near 2750-2720 cm⁻¹ [8][12]. The presence of a moderate band around 2720 cm⁻¹ is a highly reliable indicator of an aldehyde functional group[8]. A similar pyrazole derivative shows these bands at 2826 and 2748 cm⁻¹[11].

Aliphatic C-H Vibrations (Ethyl and Methyl Groups)

-

C-H Stretching: The sp³-hybridized C-H bonds of the ethyl and methyl groups will produce multiple strong-to-medium absorption bands in the 2990-2850 cm⁻¹ region[8]. These peaks typically appear just to the left of the aldehydic C-H doublet.

-

C-H Bending (Deformations):

-

Asymmetric and symmetric bending vibrations of the methyl (-CH₃) groups are expected around 1465 cm⁻¹ and 1380 cm⁻¹ , respectively.

-

The scissoring vibration of the methylene (-CH₂) group in the ethyl substituent will appear near 1470 cm⁻¹ .

-

Pyrazole Ring Vibrations (Fingerprint Region)

The fingerprint region (below 1600 cm⁻¹) contains a complex series of absorptions arising from the pyrazole ring system. While precise assignment can be challenging, key vibrations include:

-

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring will give rise to several medium-to-strong bands in the 1600-1450 cm⁻¹ region.

-

Ring Deformation: In-plane and out-of-plane bending of the ring structure will produce various absorptions throughout the fingerprint region. Vibrational assignments for pyrazole and 3,5-dimethylpyrazole have been studied, providing a basis for these assignments[14][15].

Summary of Expected IR Absorptions

The following table summarizes the anticipated key absorption bands for this compound, their expected wavenumbers, intensities, and vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 2990 - 2850 | Strong - Medium | C-H Asymmetric & Symmetric Stretch | Ethyl & Methyl Groups |

| ~2830 | Medium | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |

| ~2730 | Medium | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |

| 1710 - 1665 | Strong, Sharp | C=O Stretch (Conjugated) | Aldehyde (-CHO) |

| 1600 - 1450 | Medium - Strong | C=N and C=C Ring Stretches | Pyrazole Ring |

| ~1465 | Medium | C-H Asymmetric Bending | Methyl & Methylene |

| ~1380 | Medium | C-H Symmetric Bending | Methyl |

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that is both definitive and straightforward to interpret. The most powerful diagnostic signals are the strong, conjugated carbonyl (C=O) absorption below 1700 cm⁻¹ and the characteristic Fermi resonance doublet of the aldehydic C-H stretch between 2860-2700 cm⁻¹. These features, in conjunction with the aliphatic C-H stretches above 2850 cm⁻¹ and the pyrazole ring vibrations in the fingerprint region, create a unique spectral signature. This guide provides the necessary framework for researchers to confidently use FTIR spectroscopy for the routine identification, characterization, and quality assessment of this important heterocyclic building block.

References

- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

- LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- McMurry, J. (n.d.). Organic Chemistry: A Tenth Edition - 19.14 Spectroscopy of Aldehydes and Ketones.

- Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones.

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Anderson, D. M. W., & Duncan, J. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.

- Stanton, J. F., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm⁻¹ of Pyrazole. The Journal of Physical Chemistry A.

- Stanton, J. F., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm⁻¹ of Pyrazole. PMC - NIH.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... [Image].

- Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

- Vaitkute, G., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

- Al-Amiery, A. A., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

- Shingare, M. S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.

- Al-Amiery, A. A., et al. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, NIH.

- ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... [Image].

- PubChem. (n.d.). This compound.

- El-Sayed, M. A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

- ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. [Image].

- Let's Talk Chemistry. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance [Video]. YouTube.

- ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a) [Image].

- Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.

- Acta Crystallographica Section E. (2013). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - NIH.

- Bertran, J. F., et al. (1998). Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. Journal of Molecular Structure.

- Sawant, A. B., et al. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica.

- Li, J., et al. (2015). Study on the synthesis mechanism of 4-amino-3, 5-dimethyl pyrazole:by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods.

Sources

- 1. Buy this compound | 701911-46-8 [smolecule.com]

- 2. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. jpsionline.com [jpsionline.com]

- 6. researchgate.net [researchgate.net]

- 7. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. mdpi.com [mdpi.com]

- 12. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Pyrazole Carbaldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] When functionalized with a carbaldehyde group, this five-membered heterocycle becomes a highly versatile intermediate and a pharmacophore in its own right, giving rise to derivatives with a vast spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of pyrazole carbaldehyde derivatives. We delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights and validated experimental protocols. The guide is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, highlighting the causality behind experimental designs and the potential of this chemical class to address pressing medical needs.

Introduction: The Pyrazole Carbaldehyde Scaffold in Medicinal Chemistry

The Privileged Pyrazole Nucleus

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug discovery.[2] Its unique structural and electronic properties, including metabolic stability and the capacity for hydrogen bonding, make it an ideal scaffold for interacting with diverse biological targets.[1] This is evidenced by its presence in blockbuster drugs such as the COX-2 inhibitor Celecoxib, the kinase inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[1][3] The pyrazole ring system's versatility allows for substitution at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

The Role of the Carbaldehyde Moiety as a Versatile Synthon

The introduction of a carbaldehyde (formyl) group, typically at the C4 position, transforms the pyrazole nucleus into a powerful synthetic intermediate.[5] This aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including condensations, reductive aminations, and cycloadditions, allowing for the facile construction of complex molecular architectures and chemical libraries.[5][6] More importantly, the pyrazole carbaldehyde moiety itself is a key component of many biologically active molecules, participating directly in target binding or influencing the overall conformation and electronic profile of the compound.[5][7]

Synthetic Pathways to Pyrazole Carbaldehydes

The accessibility of pyrazole carbaldehyde derivatives is crucial for their exploration in drug discovery. Several reliable synthetic routes have been established.

The Vilsmeier-Haack Reaction: The Cornerstone of Synthesis

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of ketone hydrazones using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9] The reaction proceeds through an electrophilic substitution on the electron-rich pyrazole precursor, yielding the desired 4-formyl derivative in good yields.[5] This method's reliability and tolerance for various functional groups have made it a staple in medicinal chemistry laboratories.[5][8]

Workflow for Vilsmeier-Haack Synthesis of Pyrazole-4-Carbaldehydes

The diagram below outlines the typical workflow for synthesizing pyrazole-4-carbaldehydes, starting from a ketone and a hydrazine to form the key hydrazone intermediate, which then undergoes the Vilsmeier-Haack formylation.

Caption: General workflow for pyrazole-4-carbaldehyde synthesis via the Vilsmeier-Haack reaction.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole carbaldehyde derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent cytotoxicity against a range of human cancer cell lines.[4][10]

Cytotoxic Effects against Major Cancer Cell Lines

Numerous studies have documented the antiproliferative activity of these compounds. For instance, thiazolyl pyrazole carbaldehyde hybrids have shown significant efficacy against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cell lines.[11][12] Further derivatization into structures like pyrazolo[3,4-d]pyrimidines has also yielded compounds with potent activity against breast cancer cells.[13]

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Thiazolyl Pyrazole Carbaldehyde Hybrid | A549 | 6.34 ± 0.06 | [11][12] |

| Thiazolyl Pyrazole Carbaldehyde Hybrid | MCF-7 | 7.12 ± 0.04 | [11][12] |

| Thiazolyl Pyrazole Carbaldehyde Hybrid | HeLa | 9.05 ± 0.04 | [11][12] |

| Quinolin-2(1H)-one based Pyrazole | HCT-116 | 2.2 ± 0.12 | [10] |

| 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 | 11 | [13] |

| Pyrazolo[3,4-d]Thiazole Derivative (6b) | MCF-7 | 15.57 ± 2.93 µg/mL | [4] |

Mechanistic Insights: Kinase Inhibition and Apoptosis Induction

The anticancer mechanisms of pyrazole carbaldehydes are often multi-faceted. A primary mode of action is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[1][14] By blocking these enzymes, the derivatives can halt the cell cycle, typically at the G1/S or S phase, preventing cancer cell replication.[4] This cell cycle arrest is often followed by the induction of apoptosis (programmed cell death), a key therapeutic goal in oncology.[4]

Caption: Inhibition of EGFR signaling by a pyrazole derivative, leading to reduced proliferation and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole carbaldehyde derivatives on cancer cell lines.[15]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Properties: A Scaffold for Combating Pathogens

The pyrazole carbaldehyde scaffold is a fertile ground for the development of novel antimicrobial agents with activity against a broad range of bacteria and fungi.[8][16]

Spectrum of Activity: Bacteria and Fungi

Derivatives have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[8][17] Antifungal activity has also been observed against pathogenic fungi, including Candida albicans and Aspergillus niger.[3][16]

| Compound Type | Organism | Activity Measurement (MIC µg/mL) | Reference |

| 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | S. aureus | Promising (qualitative) | [8] |

| 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | E. coli | Promising (qualitative) | [8] |

| Pyrazole-thiazole hybrid | S. aureus | Good to Moderate | [16] |

| Pyrazole-thiazole hybrid | A. niger | Good to Moderate | [16] |

| Pyrazole derivative (Compound 2) | A. niger | 1 | [3] |

Structure-Activity Relationship (SAR) for Antimicrobial Efficacy

SAR studies have provided key insights for optimizing antimicrobial potency.

-

Halogenation: The presence of electron-withdrawing halogen atoms (e.g., chlorine, bromine) on phenyl rings attached to the pyrazole core often leads to enhanced antimicrobial activity.[9]

-

Hybridization: Fusing the pyrazole carbaldehyde moiety with other heterocyclic rings, such as thiazole, can significantly boost biological activity, suggesting a synergistic effect.[16]

-

Substitution Pattern: The nature and position of substituents on the various rings play a critical role in determining the spectrum and potency of activity.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Grow the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized final concentration of approximately 5x10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Ciprofloxacin) should be run in parallel.[8][9]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The reading can be aided by using a growth indicator like resazurin.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

The pyrazole core is famously associated with anti-inflammatory activity, most notably in the selective COX-2 inhibitor Celecoxib.[18] Pyrazole carbaldehyde derivatives continue this legacy, showing significant potential as novel anti-inflammatory agents.[19][20]

COX Inhibition and Beyond

The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[21] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[18] Pyrazole derivatives have been shown to be effective inhibitors of COX, with some exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is a desirable trait for reducing gastrointestinal side effects.[18] Molecular docking studies have confirmed that these molecules can fit snugly into the active site of the COX-2 enzyme.[19]

Caption: Selective inhibition of the COX-2 pathway by a pyrazole derivative to block inflammatory prostaglandin synthesis.

In Vivo Efficacy: Preclinical Models

The anti-inflammatory potential of these compounds has been validated in established animal models. The carrageenan-induced rat paw edema model is a standard assay for acute inflammation.[19][21] In this model, several pyrazole carbaldehyde derivatives have demonstrated a significant reduction in paw swelling, with efficacy comparable to or even exceeding that of standard drugs like Diclofenac.[19] Importantly, some of these potent derivatives were also found to have a lower ulcerogenic potential than standard NSAIDs, highlighting their improved safety profile.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol describes a classic in vivo method to evaluate the acute anti-inflammatory activity of test compounds.[19]

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the pyrazole derivatives. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Diverse Pharmacological Roles and Enzyme Inhibition

Beyond the "big three" activities, the structural versatility of pyrazole carbaldehydes allows them to interact with a wide array of other biological targets.

-

Neurological Receptor Antagonists: Specific structural modifications, particularly on the N1 and C5 positions of the pyrazole ring, have led to the development of potent and selective antagonists for the cannabinoid CB1 receptor, which have potential applications in treating various disorders.[22][23]

-

Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes crucial to physiological processes. This includes carbonic anhydrases (implicated in glaucoma and other conditions), meprins (metalloproteases involved in inflammation and fibrosis), and cholinesterases (targets for Alzheimer's disease therapy).[24][25][26]

-

Hormone Receptor Agonists: Certain phenolic pyrazole derivatives have been identified as selective agonists for the estrogen receptor-alpha (ERα), suggesting their potential use in hormone-related therapies.[27]

Conclusion and Future Perspectives

Pyrazole carbaldehyde derivatives represent a dynamic and highly fruitful area of medicinal chemistry research. The scaffold's synthetic accessibility, primarily through the robust Vilsmeier-Haack reaction, combined with its proven ability to yield compounds with potent and diverse biological activities, solidifies its status as a privileged structure in drug discovery. The demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications provides a strong foundation for further development.

Future research should focus on several key areas:

-

Mechanism Deconvolution: Elucidating the precise molecular targets and pathways for the most active compounds.

-

Selectivity Profiling: Systematically assessing the selectivity of kinase and enzyme inhibitors to minimize off-target effects.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-like characteristics.

-

Combinatorial Expansion: Utilizing the versatile carbaldehyde handle to create larger, more diverse libraries for high-throughput screening against new and challenging biological targets.

The continued exploration of pyrazole carbaldehyde chemistry is poised to deliver the next generation of innovative therapeutics to address a wide range of human diseases.

References